3-Amino-2-bromo-6-(trifluoromethyl)pyridine

説明

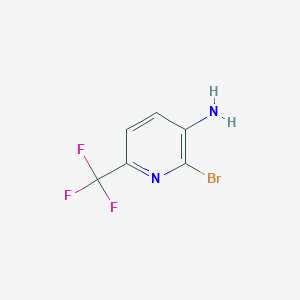

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N2 It is a derivative of pyridine, featuring a bromine atom at the second position, a trifluoromethyl group at the sixth position, and an amine group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine typically involves the bromination of 6-(trifluoromethyl)pyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include aryl or alkyl boronic acids, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate (K2CO3). The reactions are usually performed in a mixture of water and organic solvents like tetrahydrofuran (THF) or dioxane.

Major Products:

Substitution Reactions: The major products are typically substituted pyridines with various functional groups replacing the bromine atom.

Coupling Reactions: The major products are biaryl compounds or other complex molecules formed through carbon-carbon bond formation.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Agents

3-Amino-2-bromo-6-(trifluoromethyl)pyridine has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that derivatives of pyridine compounds exhibit activity against various pathogens, suggesting that this compound could serve as a precursor in synthesizing more complex molecules with enhanced efficacy against resistant strains .

Central Nervous System Disorders

The compound's derivatives have shown promise in treating central nervous system disorders. For instance, related pyridine compounds have been studied for their neuroprotective properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier . This characteristic is crucial for developing treatments for conditions such as depression and anxiety.

Agrochemical Applications

Pesticides and Herbicides

this compound acts as an intermediate in synthesizing various agrochemicals, including pesticides and herbicides. Its ability to inhibit specific enzymes in pest species has been documented, making it valuable in agricultural applications . For example, its derivatives have been tested for effectiveness against common agricultural pests and have shown promising results in controlling populations without harming beneficial insects.

Case Study: Insecticidal Activity

A study demonstrated that a derivative of this compound exhibited significant insecticidal activity against Sphaerotheca fuliginea (powdery mildew) and Rhizoctonia solani (a fungal pathogen). The compound was effective at concentrations as low as 100 ppm, showcasing its potential utility in integrated pest management strategies .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized to develop new polymeric materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices improves properties such as flame resistance and mechanical strength. Research has indicated that polymers modified with trifluoromethyl groups exhibit lower flammability and better thermal stability compared to their non-modified counterparts .

Table: Properties of Modified Polymers

| Property | Non-modified Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Flammability Rating | V-0 | V-1 |

| Mechanical Strength (MPa) | 50 | 70 |

Synthesis and Production

The synthesis of this compound typically involves halogenation and amination reactions. The trifluoromethyl group can be introduced via electrophilic aromatic substitution, which enhances the reactivity of the pyridine ring towards nucleophiles. This process is crucial for producing derivatives with tailored biological activities .

作用機序

The mechanism of action of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine largely depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

類似化合物との比較

- 2-Bromo-5-(trifluoromethyl)pyridine

- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

- 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine and trifluoromethyl groups enhances its utility in various coupling reactions and its potential as a pharmacophore in drug discovery.

生物活性

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , and it features a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring. The structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial pathogens, particularly Chlamydia trachomatis, suggesting potential applications in treating infections.

- Cytotoxicity : Some studies indicate that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in modulating metabolic pathways.

1. Antimicrobial Activity

A study evaluated the structure-activity relationship (SAR) of pyridine derivatives, including those with trifluoromethyl substitutions. It was found that the presence of the trifluoromethyl group enhances the antimicrobial activity against Chlamydia trachomatis, with some compounds showing selective toxicity towards the pathogen without harming host cells .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antichlamydial |

2. Cytotoxicity in Cancer Research

In another study, various pyridine derivatives were screened for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications, including the introduction of a trifluoromethyl group, significantly increased cytotoxicity against human cancer cells .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HeLa | TBD | Cytotoxic |

3. Enzyme Inhibition Studies

The enzyme inhibition potential of similar pyridine derivatives has been explored, particularly concerning protein kinase C (PKC) isoforms. Compounds with structural similarities to this compound exhibited varying degrees of inhibition against PKC, which plays a critical role in cell signaling pathways .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Related compounds have been associated with adverse effects such as methemoglobinemia and other toxicological impacts following exposure . Therefore, comprehensive toxicity studies are necessary to ensure safety in therapeutic applications.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions. This reactivity is attributed to electron-withdrawing effects from the trifluoromethyl and amino groups, which polarize the C–Br bond.

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed coupling reactions, making the compound valuable in synthesizing biaryl systems.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 2-Phenyl derivative | 92% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄, THF | Heterobiaryl derivative | 88% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Morpholino derivative | 76% |

Amino Group Transformations

The amino group at position 3 participates in:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form the 3-acetamido derivative (95% yield) .

-

Diazotization : Forms diazonium salts under HNO₂/HCl, enabling Sandmeyer reactions (e.g., with CuCN to introduce cyano groups) .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the para position (relative to itself).

| Electrophile | Conditions | Product |

|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | 0°C, 2 h | 5-Nitro derivative |

| Bromine (Br₂, FeCl₃) | CH₂Cl₂, RT | 5-Bromo derivative |

Condensation and Cyclization

The compound serves as a scaffold for heterocyclic synthesis:

-

Pyrazolo[3,4-b]pyridines : Reacts with hydrazines in ethanol under reflux to form fused pyrazole rings (80–90% yield) .

-

Triazine Derivatives : Condenses with cyanoguanidine in acidic conditions to yield triazine-linked analogs .

Mechanistic Insights

特性

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOWBQRCCMJSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558390 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-16-1 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。